2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-21(17-20-16-13(18)7-4-8-14(16)24-17)10-15(22)19-11-5-3-6-12(9-11)23-2/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPPWBXOKRVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide (CAS Number: 1351613-84-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.44 g/mol. The structure features a fluorobenzo[d]thiazole moiety, which is significant for its biological interactions, and a methylthio phenyl group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.44 g/mol |
| CAS Number | 1351613-84-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes, potentially influencing pathways associated with cancer cell proliferation and survival.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and fluid secretion. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .
- Antiproliferative Activity : Similar compounds within the fluorinated benzothiazole class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been reported to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to macromolecules .
Anticancer Activity
A study focusing on fluorinated benzothiazoles highlighted their potential as anticancer agents. In vitro assays revealed that these compounds could inhibit the growth of sensitive cancer cell lines without exhibiting a biphasic dose-response relationship, which is often a limitation in drug development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of related compounds has indicated that modifications to the benzothiazole core can significantly affect biological activity. For example:
- Substituent Variations : Compounds with different substituents on the benzothiazole ring exhibited varying degrees of enzyme inhibition and antiproliferative activity, suggesting that careful structural modifications could enhance therapeutic efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Benzothiazole Core : The initial step involves synthesizing the fluorobenzo[d]thiazole framework.
- Introduction of Functional Groups : Subsequent steps include introducing the methylamino and methylthio groups through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Heterocycle Influence: The benzo[d]thiazole core in the target compound (vs. phenylthiazole or simple thiazole in others) may enhance π-π stacking in target binding pockets, as seen in docking studies of similar fluorinated heterocycles . Fluorine at the 4-position (target) vs.
Substituent Effects: The 3-(methylthio)phenyl group in the target compound offers moderate lipophilicity (logP ~2.8 estimated), compared to more polar substituents like phenoxy (107e) or nitro groups (). This could improve blood-brain barrier penetration . Methylamino linkers (target) vs. triazole (9b) or piperidine () may reduce metabolic oxidation, enhancing in vivo stability .
Bioactivity Trends: Fluorinated derivatives (e.g., 9b, 107k) consistently show enhanced antimicrobial and enzyme inhibitory activities compared to non-fluorinated analogs . Thiazoles with methylthio or chlorophenyl groups (e.g., 107k, target) exhibit selective antifungal activity, suggesting substituent-dependent targeting of ergosterol biosynthesis or fungal cytochrome P450 .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Thiazole-acetamides with electron-withdrawing groups (e.g., -F, -Cl) disrupt microbial cell membranes or inhibit enzymes like α-glucosidase . The target compound’s fluorine and methylthio groups align with this trend.
- Anti-inflammatory Potential: Analogous triazolyl-phenylthiazoles () inhibit COX-2 via hydrophobic interactions; the target’s benzo[d]thiazole core may similarly modulate inflammatory pathways.
- Anticancer Activity : Thiazole derivatives with acetylated side chains () show IC50 values <2 µg/mL against HepG-2. The target’s methylthio group could enhance DNA intercalation or topoisomerase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
